Secondary Amine Hydrogen-Bond Donor Capacity vs. Tertiary Amine Sigma-1 Ligands
Butyl[1-(4-fluorophenyl)propyl]amine is a secondary amine possessing one hydrogen-bond donor (HBD = 1), whereas the closely related tertiary amine N,N-dibutyl-3-(4-fluorophenyl)propylamine has zero HBD capacity [1]. The sigma-1 receptor pharmacophore defined by Ruoho and colleagues requires a di-substituted nitrogen attached to a phenyl ring via an alkyl chain [2]; within that framework, the secondary amine of the target compound retains a hydrogen atom on the nitrogen that is absent in the tertiary N,N-dibutyl analog (Ki = 17.7 nM at sigma-1) [2]. This HBD capability enables hydrogen-bond-mediated interactions with biological targets, influences metabolic N-dealkylation susceptibility, and provides a reactive handle for further N-functionalization (acylation, sulfonylation, or reductive amination) that is unavailable in fully substituted tertiary amines [1].
Comparator: HBD=0 (tertiary); Ki=17.7 nM sigma-1
| Evidence Dimension | Hydrogen-bond donor count (HBD) and nitrogen substitution class |
|---|---|
| Target Compound Data | HBD = 1 (secondary amine); N-butyl-N-[1-(4-fluorophenyl)propyl]amine |
| Comparator Or Baseline | HBD = 0 (tertiary amine); N,N-dibutyl-3-(4-fluorophenyl)propylamine |
| Quantified Difference | ΔHBD = 1; functional consequence: secondary amine permits N–H-mediated hydrogen bonding, acylation/derivatization chemistry, and distinct PK liability (N-dealkylation potential) vs. metabolically more stable tertiary amine |
| Conditions | Structural analysis based on SMILES comparison; PubChem computed HBD values |
Why This Matters
For researchers designing sigma receptor ligands or CNS-penetrant amines, the presence or absence of the N–H hydrogen-bond donor directly impacts receptor pharmacophore compatibility, metabolic soft-spot profile, and the scope of downstream synthetic elaboration—making secondary vs. tertiary amine selection a critical procurement decision.
- [1] PubChem. Computed Properties: Hydrogen Bond Donor Count. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026). View Source
- [2] Fontanilla D, Hajipour AR, Chu UB, Arbabian M, Ruoho AE. Synthesis and characterization of N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors. Bioorg Med Chem. 2010;18(12):4397-4404. PMID: 20493718. View Source
